

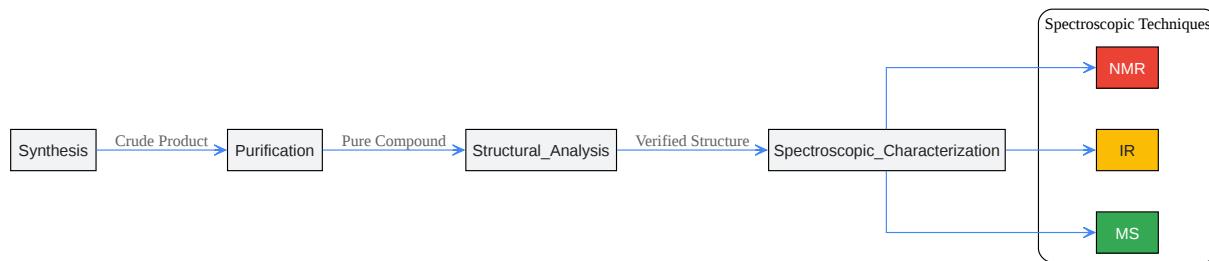
Spectroscopic Profile of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
Cat. No.:	B077717

[Get Quote](#)


For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound **4-Hydroxy-3,5-bis(isopropyl)benzaldehyde**, also known as 3,5-diisopropyl-4-hydroxybenzaldehyde. The information compiled herein is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development.

Chemical Structure and Properties

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is a substituted aromatic aldehyde with the chemical formula $C_{13}H_{18}O_2$ and a molecular weight of 206.28 g/mol .^[1] Its structure features a central benzene ring functionalized with a hydroxyl group, an aldehyde group, and two isopropyl groups at positions 4, 1, 3, and 5, respectively. This compound serves as a valuable intermediate in the synthesis of various organic molecules.^[2]

Workflow for Compound Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of organic compounds.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Hydroxy-3,5-bis(isopropyl)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde proton (-CHO)
~7.6	s	2H	Aromatic protons (Ar-H)
~5.0	s (broad)	1H	Hydroxyl proton (-OH)
~3.2	septet	2H	Isopropyl methine protons (-CH(CH ₃) ₂)
~1.3	d	12H	Isopropyl methyl protons (-CH(CH ₃) ₂)

Table 2: Predicted ¹³C NMR Spectral Data

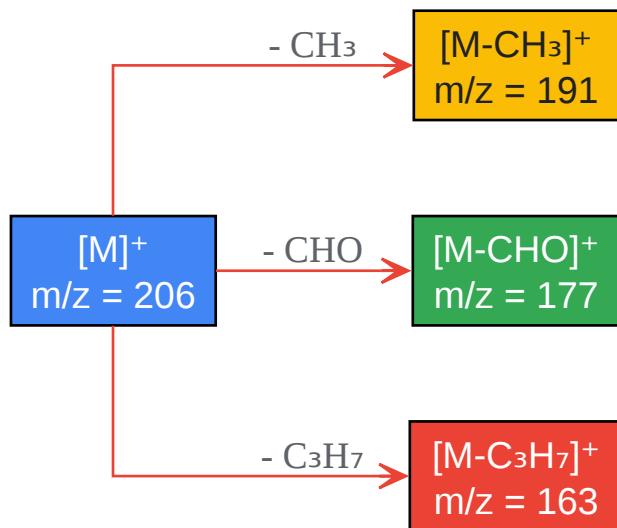
Chemical Shift (ppm)	Assignment
~192	Aldehyde carbon (C=O)
~158	Aromatic carbon (C-OH)
~138	Aromatic carbons (C-isopropyl)
~128	Aromatic carbons (C-H)
~125	Aromatic carbon (C-CHO)
~28	Isopropyl methine carbon (-CH(CH ₃) ₂)
~23	Isopropyl methyl carbons (-CH(CH ₃) ₂)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad	O-H stretch (phenolic)
2960-2870	Strong	C-H stretch (isopropyl)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (aldehyde)
~1600, ~1470	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (phenol)


Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound and its fragments.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
206	Molecular ion [M] ⁺
191	[M - CH ₃] ⁺
177	[M - C ₂ H ₅] ⁺ or [M - CHO] ⁺
163	[M - C ₃ H ₇] ⁺

Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Predicted mass spectrometry fragmentation of the parent molecule.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. While specific experimental details for this compound are not readily available in the searched literature, the following provides a general methodology for the spectroscopic analysis of aromatic aldehydes.

NMR Spectroscopy

A sample of **4-Hydroxy-3,5-bis(isopropyl)benzaldehyde** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer. The data would be presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural features of **4-Hydroxy-3,5-bis(isopropyl)benzaldehyde**. This information is essential for its identification, quality control, and application in further chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. 4-hydroxy-3,5-bis(isopropyl)benzaldehyde | 10537-86-7 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077717#spectroscopic-data-nmr-ir-ms-of-4-hydroxy-3-5-bis-isopropyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com